Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate
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Overview
Description
Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate is a chemical compound that belongs to the class of sulfonylpiperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with an ethyl ester group and a sulfonyl group attached to a methoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Esterification: The ethyl ester group is incorporated through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ester groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate
- Ethyl 1-(4-methoxy-3-ethylphenyl)sulfonylpiperidine-3-carboxylate
Comparison: Ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group may influence its reactivity and interaction with biological targets differently than an ethoxy group.
Properties
IUPAC Name |
ethyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-4-22-16(18)13-6-5-9-17(11-13)23(19,20)14-7-8-15(21-3)12(2)10-14/h7-8,10,13H,4-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZSBWQTHMUWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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